![molecular formula C28H12Br4N2 B12942092 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)
2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by its tetrabrominated phenazine core, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine typically involves a condensation reaction between 3,6-dibromophenanthrene-9,10-diaminium chloride and 3,6-dibromophenanthrene-9,10-dione . This reaction is carried out under controlled conditions to ensure the formation of the desired tetrabrominated product.
Industrial Production Methods: Industrial production of this compound often employs a silver-promoted Ullmann coupling reaction. The precursor molecules are deposited on a silver surface and heated to facilitate the coupling process . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bromine atoms or the phenazine core.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the phenazine core .
Applications De Recherche Scientifique
2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying molecular interactions and pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to interact with cellular components.
Mécanisme D'action
The mechanism of action of 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine involves its interaction with molecular targets and pathways within cells. The compound can affect cell membrane permeability, leading to changes in cellular functions and metabolic processes . It also interacts with DNA and proteins, influencing gene expression and protein activity.
Comparaison Avec Des Composés Similaires
3,6,14,17-Tetrabromodibenzo[a,c]-dibenzo[5,67,8]-quinoxalino-[2,3-i]phenazine: This compound has a similar tetrabrominated structure but differs in its core arrangement.
Phenazine Derivatives: Various phenazine derivatives share structural similarities but differ in their functional groups and reactivity.
Uniqueness: 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine is unique due to its specific bromination pattern and its ability to form stable, conductive polymers. This makes it particularly valuable in applications requiring high stability and conductivity, such as in energy storage devices and advanced materials .
Propriétés
Formule moléculaire |
C28H12Br4N2 |
|---|---|
Poids moléculaire |
696.0 g/mol |
Nom IUPAC |
6,13,21,28-tetrabromo-2,17-diazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3,5,7,9,11,13,15,17,19(24),20,22,25(30),26,28-pentadecaene |
InChI |
InChI=1S/C28H12Br4N2/c29-13-1-5-17-18-6-2-14(30)10-22(18)26-25(21(17)9-13)33-27-23-11-15(31)3-7-19(23)20-8-4-16(32)12-24(20)28(27)34-26/h1-12H |
Clé InChI |
ARSFZNLBSXOQQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C=CC(=CC3=C4C(=C2C=C1Br)N=C5C6=C(C=CC(=C6)Br)C7=C(C5=N4)C=C(C=C7)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


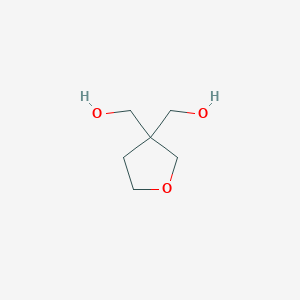
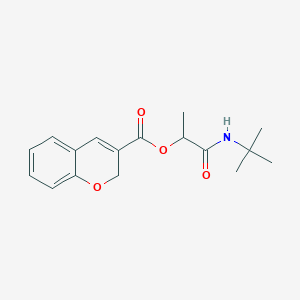
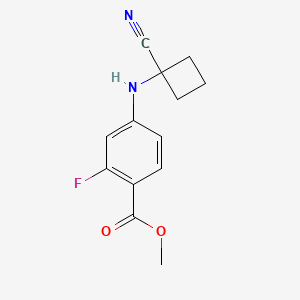
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)
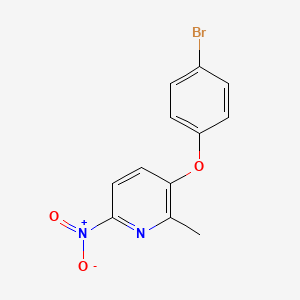
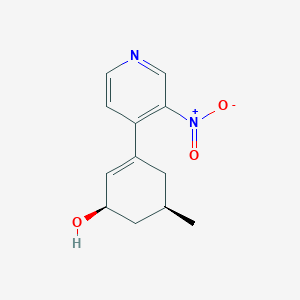


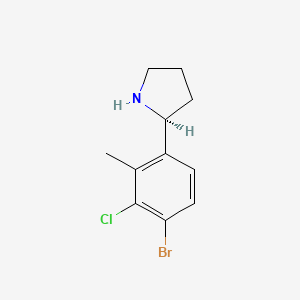
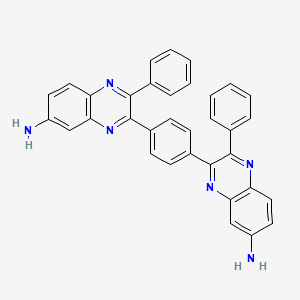
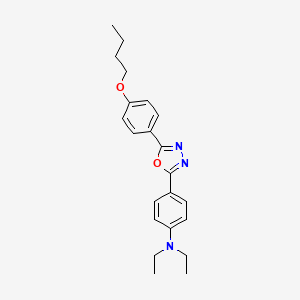
![1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942075.png)
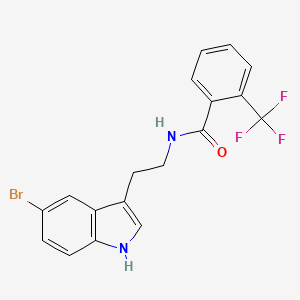
![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
